RN-1747

Description

Propriétés

IUPAC Name |

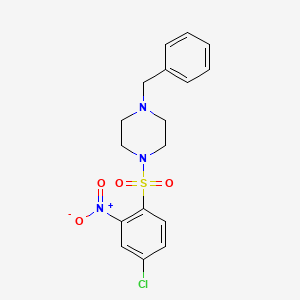

1-benzyl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c18-15-6-7-17(16(12-15)21(22)23)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVYSJQUMALEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408000 | |

| Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024448-59-6 | |

| Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of RN-1747 on TRPV4 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in various pathologies has made it a significant target for therapeutic intervention. RN-1747 has been identified as a selective agonist of the TRPV4 channel and serves as a critical tool for elucidating the channel's function and its role in downstream signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPV4 channels, detailing its effects on channel activation, downstream signaling, and methodologies for its study.

Core Mechanism of Action of this compound on TRPV4

This compound is a potent and selective agonist of the TRPV4 channel. Its primary mechanism of action is to bind to the channel and induce a conformational change that leads to channel opening, resulting in an influx of cations, primarily Ca2+, into the cell.

Molecular Interaction and Binding Site

The precise binding site of this compound on the TRPV4 channel has not yet been fully elucidated by co-crystallography or cryo-electron microscopy (cryo-EM). However, mutagenesis studies suggest that its binding site is distinct from that of other well-characterized TRPV4 agonists, such as 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A, which bind to a pocket involving the S1-S4 transmembrane domains. While the exact residues interacting with this compound remain to be identified, its unique binding mode may offer opportunities for the development of highly specific TRPV4 modulators.

Channel Gating and Ion Permeation

Upon binding of this compound, the TRPV4 channel undergoes a conformational change that opens the ion permeation pathway. Cryo-EM studies of TRPV4 in complex with the agonist 4α-PDD have revealed significant rearrangements in the transmembrane helices, particularly the S6 helix which forms the channel gate. It is hypothesized that this compound induces a similar, though likely not identical, series of conformational changes, leading to the opening of the channel pore and allowing the influx of cations down their electrochemical gradient. This influx of Ca2+ is a critical event that initiates a cascade of downstream signaling events.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound, providing key parameters for its activity on TRPV4 channels from different species.

| Parameter | Species | Value | Reference |

| EC50 (hTRPV4) | Human | 0.77 µM | [1][2][3] |

| EC50 (mTRPV4) | Mouse | 4.0 µM | [1][2][3] |

| EC50 (rTRPV4) | Rat | 4.1 µM | [1][2][3] |

| Target | Activity | IC50 | Reference |

| TRPM8 | Antagonist | 4 µM | [1][2][3] |

| TRPV1 | No significant activity | >100 µM | [4] |

| TRPV3 | No significant activity | >30 µM | [4] |

Downstream Signaling Pathways Activated by this compound

The influx of Ca2+ through TRPV4 channels activated by this compound triggers a multitude of downstream signaling cascades that are crucial for various cellular responses.

Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-Kinase (PI3K) Pathways

Activation of TRPV4 leads to a localized increase in intracellular Ca2+, which can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with Ca2+, activates protein kinase C (PKC). Furthermore, TRPV4 activation has been linked to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in cell survival and proliferation. Phosphorylation of TRPV4 by PKC and PKA has been shown to enhance channel activity.[5][6][7]

Figure 1. Activation of PLC, PKC, and PI3K pathways by this compound-mediated TRPV4 activation.

Calcineurin-NFAT Signaling Pathway

The sustained increase in intracellular Ca2+ following TRPV4 activation can activate the calmodulin-dependent phosphatase, calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus where it acts as a transcription factor to regulate the expression of genes involved in cell differentiation and immune responses.[8][9][10][11][12]

Figure 2. The Calcineurin-NFAT signaling pathway activated by TRPV4.

RhoA Signaling Pathway

TRPV4 activation and the subsequent Ca2+ influx can also modulate the activity of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and is involved in processes such as cell migration, adhesion, and contraction. The activation of RhoA downstream of TRPV4 can have significant effects on cell morphology and motility.[13][14][15][16][17]

Figure 3. Activation of the RhoA signaling pathway downstream of TRPV4.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of this compound's effects on TRPV4. Below are representative protocols for key experiments.

Calcium Imaging using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation by this compound.

Materials:

-

HEK293 cells stably expressing human TRPV4 (or other suitable cell line)

-

Glass-bottom culture dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

This compound stock solution (in DMSO)

-

Ionomycin

-

EGTA

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Plate TRPV4-expressing HEK293 cells onto glass-bottom dishes and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells in the loading buffer for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

-

-

Imaging:

-

Mount the dish on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Add this compound to the desired final concentration and continuously record the fluorescence changes.

-

At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to chelate Ca2+ and obtain the minimum fluorescence ratio (Rmin).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.

-

Convert the ratio values to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.

-

Figure 4. Experimental workflow for calcium imaging with Fura-2 AM.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPV4-mediated currents in response to this compound.[18][19][20][21][22]

Materials:

-

TRPV4-expressing cells

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Intracellular solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

-

This compound stock solution (in DMSO)

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Obtain a stable baseline recording.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Record the changes in current in response to the agonist.

-

-

Data Analysis:

-

Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV).

-

Construct current-voltage (I-V) relationship curves before and after the application of this compound.

-

Analyze changes in current density (pA/pF) to account for variations in cell size.

-

Figure 5. Workflow for whole-cell patch-clamp recording of TRPV4 currents.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TRPV4 channel function. Its selective agonistic activity allows for the precise interrogation of the channel's role in cellular physiology and pathology. While its exact binding site and the full extent of the conformational changes it induces are still under investigation, the downstream signaling pathways activated by this compound are becoming increasingly clear. The experimental protocols provided in this guide offer a starting point for researchers to further explore the intricate mechanisms of TRPV4 activation by this compound and its consequences on cellular function. Future studies, including high-resolution structural analysis of the this compound-TRPV4 complex and detailed characterization of its effects on a wider range of downstream signaling molecules, will undoubtedly provide a more complete understanding of this important ion channel and its modulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RN 1747 | Hello Bio [hellobio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Phosphorylation of distal C-terminal residues promotes TRPV4 channel activation in response to arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting the calcineurin-NFAT (nuclear factor of activated T cells) signaling pathway with a regulator of calcineurin-derived peptide without affecting general calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcineurin-independent NFATc1 signaling is essential for survival of Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RCAN1.4 suppresses the osteosarcoma growth and metastasis via interfering with the calcineurin/NFAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The calcineurin-NFAT pathway negatively regulates megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation Mechanism of RhoA Caused by Constitutively Activating Mutations G14V and Q63L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct activation of RhoA by reactive oxygen species requires a redox-sensitive motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RhoA effector mutants reveal distinct effector pathways for cytoskeletal reorganization, SRF activation and transformation | The EMBO Journal [link.springer.com]

- 17. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. axolbio.com [axolbio.com]

In-Depth Technical Guide: The Selectivity Profile of RN-1747

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RN-1747 is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This small molecule demonstrates species-specific potency, with higher activity on human TRPV4 compared to murine and rat orthologs. Notably, this compound also exhibits antagonist activity against the Transient Receptor Potential Melastatin 8 (TRPM8) channel at concentrations similar to its agonistic effects on rodent TRPV4. While generally selective against other closely related TRP channels like TRPV1 and TRPV3, some evidence suggests a potential off-target interaction with histamine H1 receptor signaling pathways. This guide provides a comprehensive overview of the selectivity profile of this compound, including detailed experimental protocols and visual representations of its mechanism and the workflow for its characterization.

Data Presentation: Quantitative Selectivity Profile of this compound

The following table summarizes the known potency and selectivity of this compound against its primary target and key off-targets.

| Target | Species | Assay Type | Activity | Value (µM) | Reference |

| TRPV4 | Human | Intracellular Ca2+ Influx | Agonist (EC50) | 0.77 | [1][2][3][4] |

| Mouse | Intracellular Ca2+ Influx | Agonist (EC50) | 4.0 | [1][2][3][4] | |

| Rat | Intracellular Ca2+ Influx | Agonist (EC50) | 4.1 | [1][2][3][4] | |

| TRPM8 | Human | Intracellular Ca2+ Influx | Antagonist (IC50) | 4.0 | [1][2][4] |

| TRPV1 | Human | Intracellular Ca2+ Influx | No significant activity | >100 | [3] |

| TRPV3 | Human | Intracellular Ca2+ Influx | No significant activity | >30 | [3] |

| Histamine H1 Receptor Signaling | - | Intracellular Ca2+ Response | Inhibition | - | [5] |

Experimental Protocols

The characterization of this compound's selectivity profile relies on two primary experimental methodologies: intracellular calcium influx assays and electrophysiological recordings.

Intracellular Calcium Influx Assay

This assay is the primary method for determining the agonist and antagonist activity of compounds on TRP channels.

Objective: To measure the ability of this compound to induce or inhibit calcium influx in cells expressing the target ion channel.

Materials:

-

HEK293 cells stably or transiently expressing the human, mouse, or rat variants of TRPV4, TRPM8, TRPV1, and TRPV3.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution (in DMSO).

-

Reference agonists (e.g., GSK1016790A for TRPV4, Menthol for TRPM8).

-

384-well black-walled, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer. Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Incubate the cells with the loading solution for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. For antagonist assays, also prepare a solution of the reference agonist.

-

Assay Measurement:

-

Place the microplate into the fluorescent plate reader and measure the baseline fluorescence.

-

Agonist Mode (for TRPV4): Add the this compound dilutions to the wells and record the change in fluorescence over time.

-

Antagonist Mode (for TRPM8): Pre-incubate the cells with this compound dilutions for a specified period (e.g., 15 minutes) before adding the reference agonist. Record the change in fluorescence.

-

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique provides a direct measure of ion channel activity by controlling the membrane potential of a cell and measuring the resulting current flow.

Objective: To directly measure the ion currents induced by this compound through TRPV4 channels expressed in a heterologous system.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding human TRPV4.

-

ND96 solution (for oocyte storage and recording).

-

Collagenase solution.

-

Microinjection and TEVC setup (including amplifier, digitizer, and data acquisition software).

-

Glass microelectrodes.

-

This compound solution in ND96.

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.

-

cRNA Injection: Inject the oocytes with cRNA encoding human TRPV4 and incubate for 2-5 days to allow for protein expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to elicit channel activity.

-

-

Compound Application: Perfuse the oocyte with a solution containing this compound (e.g., 10 µM) and record the induced inward current.

-

Data Analysis: Measure the amplitude of the this compound-induced current and compare it to the baseline current.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Agonist binding of this compound to the TRPV4 channel induces a conformational change, leading to calcium influx and downstream signaling.

Experimental Workflow for Selectivity Profiling

Caption: A typical workflow for determining the selectivity profile of a compound like this compound against a panel of TRP channels.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Small Molecule Agonists and Antagonists of TRPV4 | Basicmedical Key [basicmedicalkey.com]

- 5. The Transient Receptor Potential Vanilloid 4 Agonist this compound Inhibits the Calcium Response to Histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RN-1747: Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1747 is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document provides a comprehensive overview of the discovery and chemical properties of this compound, including its mechanism of action, key chemical identifiers, and in vitro activity. Detailed experimental protocols for assays used in its characterization and diagrams of relevant signaling pathways are also presented to support further research and drug development efforts.

Discovery and Background

This compound was identified as a potent and selective TRPV4 agonist through the screening of a focused library of commercial compounds by researchers at Renovis, Inc.[1]. It is a member of the arylsulfonamide class of molecules.[1] The discovery of this compound provided a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPV4 channel, which is implicated in a wide range of processes including mechanosensation, osmosensation, and temperature sensing.[1][2]

Chemical Properties

This compound is chemically known as 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1024448-59-6 | [3] |

| Molecular Formula | C₁₇H₁₈ClN₃O₄S | [3] |

| Molecular Weight | 395.87 g/mol | [3] |

| Appearance | Light yellow to light tan powder | |

| Solubility | Soluble in DMSO | [4] |

Biological Activity and Selectivity

This compound is a potent agonist of the TRPV4 channel, with activity varying across species. It also exhibits selectivity for TRPV4 over other related TRP channels.

| Target | Species | Activity (EC₅₀) | Reference |

| TRPV4 | Human | 0.77 µM | [3][4] |

| TRPV4 | Mouse | 4.0 µM | [3][4] |

| TRPV4 | Rat | 4.1 µM | [3][4] |

| Selectivity Profile | Activity | Reference |

| TRPM8 | IC₅₀ = 4 µM (antagonist) | [3][4] |

| TRPV3 | >30 µM | [3] |

| TRPV1 | >100 µM | [3] |

Mechanism of Action

This compound selectively binds to and activates the TRPV4 ion channel, which is a non-selective cation channel. Activation of TRPV4 leads to an influx of calcium ions (Ca²⁺) into the cell, which in turn triggers various downstream signaling pathways.

This compound activation of the TRPV4 signaling pathway.

Experimental Protocols

Synthesis of this compound (General Method)

While the original discovery of this compound was from a commercial library, a general synthetic route for analogous 1-arylsulfonyl-4-benzylpiperazine derivatives involves the reaction of a substituted arylsulfonyl chloride with 1-benzylpiperazine.

Reaction Scheme:

General synthesis scheme for this compound.

Materials:

-

4-Chloro-2-nitrobenzenesulfonyl chloride

-

1-Benzylpiperazine

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Dissolve 1-benzylpiperazine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution.

-

Slowly add a solution of 4-chloro-2-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Intracellular Calcium Influx Assay

This protocol describes a method to measure the increase in intracellular calcium concentration upon activation of TRPV4 by this compound using a fluorescent calcium indicator like Fura-2 AM.[5][6][7][8]

Workflow:

Workflow for the intracellular calcium influx assay.

Materials:

-

HEK293 cells stably expressing human TRPV4 (HEK293-hTRPV4)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution in DMSO

-

Fluorescence plate reader or microscope capable of ratiometric imaging

Procedure:

-

Cell Plating: Seed HEK293-hTRPV4 cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the Fura-2 AM loading buffer.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm) before adding the compound.

-

Compound Addition: Add varying concentrations of this compound (prepared in HBSS from the DMSO stock) to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence ratio at regular intervals for a defined period to capture the calcium influx kinetics.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). The change in this ratio over time reflects the change in intracellular calcium concentration. Plot the peak response against the concentration of this compound to determine the EC₅₀ value.

Patch-Clamp Electrophysiology

This protocol provides a general framework for characterizing the effect of this compound on TRPV4 channel currents using the whole-cell patch-clamp technique.[9][10][11][12]

Workflow:

References

- 1. Identification and characterization of novel TRPV4 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [repository.arizona.edu]

- 11. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]

RN-1747: An In-Depth Technical Guide to its Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-1747 is a synthetic small molecule that has garnered significant interest within the research community for its potent and selective activity on specific transient receptor potential (TRP) ion channels. Primarily recognized as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, this compound serves as a critical tool for elucidating the physiological and pathological roles of TRPV4 in various cellular contexts. This technical guide provides a comprehensive overview of the cell types in which this compound is active, detailed experimental protocols for assessing its activity, and a summary of the known signaling pathways it modulates.

Cellular Targets and Activity of this compound

The primary molecular target of this compound is the TRPV4 ion channel, a non-selective cation channel that is permeable to Ca²⁺. Activation of TRPV4 by this compound leads to an influx of calcium ions, triggering a cascade of downstream cellular events. The activity of this compound has been characterized in a variety of native and heterologous expression systems.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and selectivity of this compound across different species and cell systems.

Table 1: Agonistic Activity of this compound on TRPV4 Channels

| Species | Cell System | Assay Type | EC₅₀ (µM) | Reference(s) |

| Human | HEK293 cells | Calcium Influx | 0.77 | [1] |

| Mouse | HEK293 cells | Calcium Influx | 4.0 | [1] |

| Rat | HEK293 cells | Calcium Influx | 4.1 | [1] |

| Human | Xenopus oocytes | Electrophysiology | - | [1] |

Table 2: Antagonistic and Off-Target Activity of this compound

| Target | Species | Cell System | Assay Type | IC₅₀ (µM) | Reference(s) |

| TRPM8 | Not Specified | Not Specified | Not Specified | 4 | [2] |

| TRPV1 | Human | HEK293 cells | Calcium Influx | >100 | [1] |

| TRPV3 | Human | HEK293 cells | Calcium Influx | >30 | [1] |

Active Cell Types and Cellular Effects

This compound has demonstrated activity in a range of cell types that endogenously or exogenously express TRPV4 channels.

Endothelial Cells

This compound is active in various types of endothelial cells, where TRPV4 activation plays a crucial role in vascular function and inflammation.

-

Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Artery Endothelial Cells (HPAECs): In these cells, this compound induces a pro-inflammatory phenotype.[2][3] This is characterized by:

-

Increased Intracellular Calcium: Activation of TRPV4 by this compound leads to a robust and sustained increase in intracellular Ca²⁺.[2]

-

Cytoskeletal and Adherens Junction Rearrangement: Treatment with TRPV4 agonists causes rearrangement of the actin cytoskeleton and VE-cadherin at adherens junctions.[2]

-

Increased ICAM-1 Expression: this compound stimulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the cell surface through the activation of the NF-κB transcription factor.[2][3]

-

Apoptosis: Prolonged activation of TRPV4 can induce apoptosis in endothelial cells.[2][3]

-

-

Arteriolar Endothelial Cells: In endothelial cells of arterioles, this compound has been shown to influence vascular tone.

Epithelial and Cancer Cell Lines

-

HeLa Cells: In this human cervical cancer cell line, this compound has been observed to interfere with histamine signaling. Pre-incubation with this compound strongly inhibits the calcium response to histamine.[4]

-

Enterochromaffin Cell Line (P-STS): Similar to HeLa cells, this compound inhibits the histamine-induced calcium response in this cell line, which is used as a model for enterochromaffin cells.[4]

Sensory Neurons

-

Retinal and Vestibular Ganglion Cells: In these primary sensory neurons, TRPV4 channels have been identified as key mediators of the response to infrared laser-evoked thermal stimuli. While not directly testing this compound, this highlights a cell type where this TRPV4 agonist would be active.[5]

Heterologous Expression Systems

-

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a common system for studying ion channel function. When transfected with human, mouse, or rat TRPV4, these cells exhibit a robust increase in intracellular calcium upon application of this compound.[1]

-

Xenopus Oocytes: These large egg cells are another widely used system for expressing and characterizing ion channels. Oocytes injected with human TRPV4 mRNA show inward currents in response to this compound application.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Imaging Assay

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

-

Cell Preparation:

-

Seed cells (e.g., HEK293, HUVECs, HeLa) onto glass-bottom dishes or 96-well plates and culture until they reach the desired confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM. A common loading solution consists of the dye (1-5 µM) and Pluronic F-127 (0.02%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Remove the culture medium and wash the cells with the physiological salt solution.

-

Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with the physiological salt solution to remove excess dye.

-

-

Image Acquisition:

-

Mount the dish or plate on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with a light source for excitation, appropriate filters, and a sensitive camera).

-

Continuously perfuse the cells with the physiological salt solution.

-

Acquire baseline fluorescence images for a few minutes.

-

Apply this compound at the desired concentration to the cells via the perfusion system.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the fluorescence ratio over time.

-

The increase in fluorescence (for Fluo-4) or the 340/380 nm ratio (for Fura-2) corresponds to an increase in [Ca²⁺]i.

-

Dose-response curves can be generated by applying different concentrations of this compound to determine the EC₅₀.

-

Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to directly measure the ion currents flowing through TRPV4 channels upon activation by this compound.

-

Oocyte Preparation:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the desired TRPV4 channel subtype.

-

Incubate the oocytes for 2-5 days to allow for channel expression.

-

-

Recording:

-

Place an oocyte in a recording chamber filled with a standard extracellular solution (e.g., ND96).

-

Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (giga-seal) with the oocyte membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to measure current-voltage relationships.

-

Perfuse the oocyte with the extracellular solution containing this compound at various concentrations.

-

Record the resulting inward currents.

-

-

Data Analysis:

-

Measure the amplitude of the this compound-induced currents.

-

Construct dose-response curves to determine the EC₅₀.

-

Flow Cytometry for ICAM-1 Surface Expression

This protocol is used to quantify the expression of ICAM-1 on the surface of endothelial cells following treatment with this compound.

-

Cell Treatment:

-

Culture endothelial cells (e.g., HUVECs) in multi-well plates.

-

Treat the cells with this compound at the desired concentration for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

-

-

Cell Staining:

-

Detach the cells from the plate using a non-enzymatic cell dissociation solution.

-

Wash the cells with a staining buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with a fluorescently labeled primary antibody against ICAM-1 or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the live cell population.

-

Measure the mean fluorescence intensity (MFI) of the ICAM-1 signal for each treatment group.

-

Compare the MFI of the this compound-treated cells to the control cells to determine the change in ICAM-1 expression.[4][6]

-

Western Blot for NF-κB Activation

This method is used to assess the activation of the NF-κB pathway by detecting the translocation of the p65 subunit to the nucleus.

-

Cell Treatment and Lysate Preparation:

-

Treat endothelial cells with this compound for various time points.

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

-

Determine the protein concentration of each fraction.

-

-

Electrophoresis and Blotting:

-

Separate the proteins from the cytoplasmic and nuclear extracts by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for p65 in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.[1]

-

Signaling Pathways and Visualizations

This compound, through the activation of TRPV4, modulates several key signaling pathways.

TRPV4-Mediated Pro-Inflammatory Signaling in Endothelial Cells

Activation of TRPV4 in endothelial cells by this compound initiates a signaling cascade that leads to a pro-inflammatory phenotype. The influx of Ca²⁺ through TRPV4 channels is a critical initiating event that ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including ICAM-1. This increase in ICAM-1 expression on the endothelial cell surface facilitates the adhesion of leukocytes, a key step in the inflammatory response.

Interference with Histamine H1 Receptor Signaling

In cell types such as HeLa and P-STS cells, this compound has been shown to inhibit the calcium response triggered by histamine acting on H1 receptors. The exact molecular mechanism of this crosstalk is not fully elucidated but suggests a potential interaction between the signaling pathways downstream of TRPV4 and H1 receptors.

References

- 1. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Flow stimulates ICAM-1 expression time and shear stress dependently in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

RN-1747 as a TRPM8 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold temperatures.[1] Activated by cold and cooling agents like menthol, TRPM8 is predominantly expressed in a subset of sensory neurons.[2][3] Its involvement in various physiological and pathophysiological processes, including pain, inflammation, cancer, and bladder disorders, has made it an attractive target for therapeutic intervention.[4][5][6] This technical guide provides an in-depth overview of RN-1747, a small molecule identified as an antagonist of the TRPM8 channel. While primarily characterized as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, its inhibitory activity on TRPM8 presents a subject of interest for researchers exploring the therapeutic potential of TRPM8 modulation.[7][8]

Quantitative Data

The known quantitative data for this compound's activity on TRPM8 and TRPV4 channels is summarized below. This data is crucial for comparing its potency and selectivity across different targets and species.

| Target | Parameter | Value | Species | Reference |

| TRPM8 | IC50 | 4 µM | Not Specified | [7][8] |

| hTRPV4 | EC50 | 0.77 µM | Human | [7][8] |

| mTRPV4 | EC50 | 4.0 µM | Mouse | [7][8] |

| rTRPV4 | EC50 | 4.1 µM | Rat | [7][8] |

hTRPV4: human Transient Receptor Potential Vanilloid 4; mTRPV4: mouse Transient Receptor Potential Vanilloid 4; rTRPV4: rat Transient Receptor Potential Vanilloid 4.

Signaling Pathways

TRPM8 activation initiates a signaling cascade that contributes to the sensation of cold and can be implicated in various pathological conditions. The following diagram illustrates the general signaling pathway of TRPM8 and indicates the point of inhibition by an antagonist like this compound.

In cancer, particularly bladder cancer, TRPM8 has been shown to modulate signaling pathways such as the AKT/GSK-3β pathway, which is involved in cell proliferation and migration.[9][10] Inhibition of TRPM8 can interfere with these processes.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound as a TRPM8 antagonist are not extensively published, the following represents standard methodologies used for evaluating TRPM8 antagonists. These protocols are provided as a guide for researchers aiming to investigate the properties of this compound or similar compounds.

In Vitro Calcium Influx Assay

This assay is a common high-throughput method to screen for and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRPM8 activation.

Materials:

-

HEK293 cells stably expressing human TRPM8 (hTRPM8).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

TRPM8 agonist (e.g., Menthol or Icilin).

-

This compound.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed hTRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

Add a pre-determined concentration of the TRPM8 agonist (e.g., EC80 of menthol) to all wells.

-

Continue recording the fluorescence signal for several minutes to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and can be used to confirm the findings from the calcium influx assay and to investigate the mechanism of inhibition.[11][13]

Objective: To characterize the inhibitory effect of this compound on TRPM8 channel currents.

Materials:

-

hTRPM8-expressing HEK293 cells.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2).

-

TRPM8 agonist (e.g., Menthol).

-

This compound.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single hTRPM8-expressing cell.

-

Hold the cell at a holding potential of -60 mV.

-

Apply the TRPM8 agonist to the cell via a perfusion system to elicit an inward current.

-

After a stable baseline current is established, co-apply the agonist with different concentrations of this compound.

-

Wash out the compounds to observe the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Construct a concentration-response curve and determine the IC50 value.

-

In Vivo Studies

Currently, there is a lack of publicly available in vivo data specifically demonstrating the effects of this compound as a TRPM8 antagonist. Studies on other TRPM8 antagonists have often utilized models of cold allodynia to assess in vivo efficacy.[14][15][16] A hypothetical experimental design for evaluating this compound in such a model is outlined below.

Acetone-Induced Cold Allodynia Model

Objective: To assess the ability of this compound to reverse cold allodynia in a neuropathic pain model.

Animals: Adult male Sprague-Dawley rats.

Procedure:

-

Induction of Neuropathy: A chronic constriction injury (CCI) of the sciatic nerve can be performed to induce neuropathic pain.

-

Baseline Testing: Several days after surgery, establish a baseline response to a cold stimulus by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of paw withdrawal, licking, or flinching.[14]

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally) at various doses. A vehicle control group should be included.

-

Post-Treatment Testing: At different time points after drug administration, re-evaluate the response to the acetone stimulus.

-

Data Analysis: Compare the duration of the aversive behaviors before and after treatment with this compound and between the drug-treated and vehicle-treated groups.

Discussion and Future Directions

This compound presents an interesting pharmacological profile with dual activity as a potent TRPV4 agonist and a moderate TRPM8 antagonist.[7][8] This dual modulation of two distinct TRP channels could lead to complex physiological effects. One study has suggested that the inhibitory effect of this compound on histamine-induced calcium response is not mediated by its TRPM8 antagonism.[17]

For researchers interested in this compound as a TRPM8 antagonist, several key areas require further investigation:

-

Selectivity: A comprehensive selectivity profile against a wider panel of TRP channels and other ion channels is needed to better understand its off-target effects.

-

Mechanism of Action: Elucidating the precise binding site and the molecular mechanism by which this compound inhibits TRPM8 would be valuable for structure-activity relationship studies and the design of more potent and selective antagonists.

-

In Vivo Efficacy: The lack of in vivo data is a significant gap. Studies in relevant animal models of pain, inflammation, or cancer are necessary to validate the therapeutic potential of TRPM8 antagonism by this compound.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a potential therapeutic agent.

References

- 1. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]

- 2. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8′s Role in the Shift Between Opioid and Cannabinoid Pathways in Electroacupuncture for Inflammatory Pain in Mice [mdpi.com]

- 4. TRPM8: a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPM8 as a Target for Analgesia | Basicmedical Key [basicmedicalkey.com]

- 6. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. TRPM8 Inhibition Regulates the Proliferation, Migration and ROS Metabolism of Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]

- 11. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Contribution of TRPM8 and TRPA1 Channels to Cold Allodynia and Neuropathic Pain | PLOS One [journals.plos.org]

- 15. biorxiv.org [biorxiv.org]

- 16. deepdyve.com [deepdyve.com]

- 17. The Transient Receptor Potential Vanilloid 4 Agonist this compound Inhibits the Calcium Response to Histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

RN-1747: A Technical Guide for Researchers

An In-depth Examination of the Dual-Action TRP Channel Modulator

This technical guide provides a comprehensive overview of RN-1747, a small molecule compound widely utilized in biomedical research. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound. It details the compound's chemical properties, mechanism of action, and provides standardized experimental protocols for its use.

Core Compound Information

This compound is a synthetic compound chemically identified as 1-[(4-chloro-2-nitrophenyl)sulfonyl]-4-(phenylmethyl)-piperazine.[1] It is recognized for its dual activity as a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and an antagonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1024448-59-6 | [1][2] |

| Molecular Formula | C₁₇H₁₈ClN₃O₄S | [1] |

| Molecular Weight | 395.86 g/mol | [2] |

| Appearance | Light yellow to light tan powder | |

| Solubility | Soluble in DMSO (≥10 mg/mL) and Methanol | [1] |

| SMILES | [O-]--INVALID-LINK--c1cc(Cl)ccc1S(=O)(=O)N2CCN(CC2)Cc3ccccc3 | |

| InChI Key | ZNLVYSJQUMALEO-UHFFFAOYSA-N |

Pharmacological Activity and Potency

This compound's primary pharmacological characteristic is its selective activation of the TRPV4 ion channel, a non-selective cation channel involved in various physiological processes. This activation leads to an influx of calcium ions (Ca²⁺) into the cell.[1] Concurrently, this compound exhibits antagonistic properties at the TRPM8 channel, another member of the TRP family known for its role in sensing cold temperatures.[2]

Table 2: Pharmacological Potency of this compound

| Target | Action | Species | Potency (EC₅₀ / IC₅₀) | Reference |

| TRPV4 | Agonist | Human (hTRPV4) | 0.77 µM (EC₅₀) | [2][3] |

| Mouse (mTRPV4) | 4.0 µM (EC₅₀) | [2][3] | ||

| Rat (rTRPV4) | 4.1 µM (EC₅₀) | [2][3] | ||

| TRPM8 | Antagonist | Not specified | 4.0 µM (IC₅₀) | [2][3] |

| TRPV1 | No significant activity | Human | >100 µM (EC₅₀) | [1] |

| TRPV3 | No significant activity | Human | >30 µM (EC₅₀) | [1] |

It is important to note that while this compound is a valuable tool for studying TRPV4, research has indicated potential off-target effects. Specifically, pre-incubation with this compound has been shown to inhibit the cytoplasmic calcium response to histamine, suggesting an interference with histamine 1 receptor (H1R) signaling pathways.[4] This effect does not appear to be related to its TRPM8 antagonism.[4]

Signaling Pathway and Experimental Workflows

The primary mechanism of action for this compound as a TRPV4 agonist is the induction of cation influx, leading to membrane depolarization and a rise in intracellular calcium concentration. This can trigger a variety of downstream cellular responses.

Caption: this compound agonism of the TRPV4 channel and subsequent calcium signaling.

Below are graphical representations of typical experimental workflows for characterizing the activity of this compound.

Caption: Workflow for a calcium flux assay to determine this compound potency.

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Detailed Experimental Protocols

The following protocols provide a general framework for assessing the activity of this compound. Specific parameters may need to be optimized for different cell types and experimental conditions.

In Vitro Calcium Flux Assay

This protocol is designed to measure the effect of this compound on intracellular calcium levels in a cell line expressing the target TRPV4 channel.

Materials:

-

HEK293 cells stably expressing human TRPV4

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well black-walled, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the TRPV4-expressing HEK293 cells into the 96-well plate at a density of 50,000-80,000 cells per well. Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.

-

Dye Loading: Prepare the dye loading solution by diluting the calcium-sensitive dye in HBSS to the manufacturer's recommended concentration. Add a small amount of Pluronic F-127 (typically 0.02%) to aid in dye solubilization.

-

Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Washing: Gently aspirate the dye loading solution and wash the cells twice with 100 µL of HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

Compound Preparation: Prepare a serial dilution of this compound in HBSS from the DMSO stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

-

Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Measure the baseline fluorescence for 1-2 minutes.

-

Using the automated injector, add the desired concentration of this compound to the wells.

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye, recording data every 1-5 seconds for 5-10 minutes.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak response for each concentration of this compound and plot the dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of ion channel currents in response to this compound using the whole-cell patch-clamp technique.[1]

Materials:

-

TRPV4-expressing cells (e.g., HEK293 or Xenopus oocytes)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries

-

Pipette puller

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

-

This compound stock solution (10 mM in DMSO)

-

Perfusion system

Procedure:

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Seal Formation: Approach a cell with the glass pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Baseline Recording: Perfuse the cell with the external solution and record the baseline current for 1-2 minutes.

-

Compound Application: Switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 10 µM).[1]

-

Record Response: Record the inward current induced by the activation of TRPV4 channels.

-

Washout: Perfuse the cell with the control external solution to wash out the compound and allow the current to return to baseline.

-

Data Analysis: Measure the peak amplitude of the this compound-induced current. This provides a direct measure of TRPV4 channel activity.

Conclusion

This compound is a potent and selective modulator of TRPV4 and TRPM8 channels, making it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these ion channels. The data and protocols presented in this guide are intended to facilitate its effective use in a research setting. Investigators should remain mindful of its potential interaction with histamine signaling pathways in the interpretation of their results.

References

A Technical Guide to the Research Applications of TRPV4 Agonists, Featuring RN-1747

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal, non-selective cation channel, has emerged as a critical player in a wide array of physiological and pathophysiological processes. Its activation by diverse stimuli—including mechanical stress, osmotic changes, and endogenous ligands—positions it as a key mechanosensor and integrator of cellular signals. The development of selective synthetic agonists, such as RN-1747, has provided researchers with powerful tools to dissect the intricate roles of TRPV4 in cellular function and disease. This technical guide provides an in-depth overview of the research applications of TRPV4 agonists, with a particular focus on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.

Core Concepts: The TRPV4 Channel and Its Activation

TRPV4 is a homotetrameric channel permeable to Ca²⁺, leading to the initiation of various downstream signaling cascades upon activation. Its function is implicated in a multitude of biological processes, including vasodilation, regulation of osmotic pressure, bone formation, and inflammatory responses. Dysregulation of TRPV4 activity has been linked to several channelopathies, including skeletal dysplasias and peripheral neuropathies, making it a compelling target for therapeutic intervention.

Pharmacological tools are essential for elucidating the specific functions of TRPV4. A variety of synthetic agonists and antagonists have been developed to modulate its activity. Among the agonists, this compound is a selective activator of TRPV4, exhibiting varying potencies across different species.

Quantitative Data on TRPV4 Agonists

The following tables summarize key quantitative data for this compound and other commonly used TRPV4 agonists, providing a comparative overview of their potency and selectivity.

| Agonist | Species | Assay Type | EC₅₀ (µM) | Reference |

| This compound | Human | Calcium Influx (HEK293 cells) | 0.77 | [1][2] |

| Mouse | Calcium Influx (HEK293 cells) | 4.0 | [1] | |

| Rat | Calcium Influx (HEK293 cells) | 4.1 | [1] | |

| GSK1016790A | Human | Calcium Influx (HEK293 cells) | 0.0018 | [3] |

| Rat | - | - | ||

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Human | - | - | |

| Mouse | - | - |

Note: EC₅₀ values can vary depending on the specific experimental conditions and cell type used.

| Agonist | Off-Target(s) | Activity | IC₅₀ (µM) | Reference |

| This compound | TRPM8 | Antagonist | 4.0 | [1] |

Key Signaling Pathways Activated by TRPV4 Agonists

Activation of TRPV4 by agonists like this compound triggers a complex network of intracellular signaling pathways, primarily initiated by the influx of Ca²⁺. These pathways often involve the activation of various kinases and transcription factors, leading to diverse cellular responses.

Calcium-Calmodulin and Downstream Kinases

The initial influx of Ca²⁺ through TRPV4 leads to the activation of calmodulin (CaM), which in turn can modulate the activity of several downstream protein kinases, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway

TRPV4 activation can also lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), a key regulator of numerous cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of Ca²⁺ influx and other signaling intermediates, the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, can be activated, leading to changes in gene expression and cell fate.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of TRPV4 function. Below are outlines for two key experimental techniques used to study the effects of TRPV4 agonists.

Calcium Imaging using Fura-2 AM

This protocol allows for the measurement of intracellular calcium concentration changes in response to TRPV4 activation.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

TRPV4 agonist (e.g., this compound)

-

Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Culture: Plate cells on glass coverslips and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Imaging:

-

Mount the coverslip on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Apply the TRPV4 agonist (e.g., this compound) at the desired concentration.

-

Continuously record the fluorescence changes at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380).

-

An increase in this ratio indicates an increase in intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute calcium concentrations if required, using ionomycin and EGTA.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV4 channels in the plasma membrane.

Materials:

-

Cells expressing TRPV4

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

-

TRPV4 agonist (e.g., this compound)

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Preparation: Pull a glass pipette to a resistance of 3-7 MΩ and fill it with intracellular solution.

-

Seal Formation:

-

Approach a cell with the patch pipette and apply slight positive pressure.

-

Upon touching the cell, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit currents.

-

Perfuse the cell with the TRPV4 agonist (e.g., this compound) and record the resulting changes in current.

-

-

Data Analysis:

-

Measure the amplitude, kinetics, and current-voltage (I-V) relationship of the agonist-induced currents.

-

Analyze dose-response relationships to determine agonist potency.

-

References

Off-Target Effects of RN-1747 at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1747 is widely recognized as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. However, emerging evidence indicates that at higher concentrations, this compound exhibits off-target activities that can significantly impact experimental outcomes and confound data interpretation. This technical guide provides a comprehensive overview of the known off-target effects of this compound, focusing on its interactions with TRPM8 and histamine H1 receptor signaling pathways. This document summarizes the available quantitative data, outlines the experimental methodologies used to characterize these interactions, and presents visual representations of the affected signaling pathways to aid in the design and interpretation of studies utilizing this compound.

Introduction

This compound is a small molecule agonist of the TRPV4 ion channel, with reported EC50 values of 0.77 µM for human TRPV4 (hTRPV4), 4.0 µM for mouse TRPV4 (mTRPV4), and 4.1 µM for rat TRPV4 (rTRPV4)[1][2]. While its selectivity for TRPV4 is well-documented at lower concentrations, studies have revealed that at higher concentrations, this compound can engage other molecular targets, leading to off-target effects. Understanding these unintended interactions is critical for the accurate interpretation of experimental results and for the safe development of any potential therapeutic applications. This guide focuses on two principal off-target activities of this compound: antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) channel and interference with histamine H1 receptor (H1R) signaling.

Quantitative Summary of On-Target and Off-Target Activities

The following table summarizes the known potencies of this compound at its intended target (TRPV4) and its identified off-targets (TRPM8 and H1R-mediated signaling). It is important to note that the inhibitory effect on histamine signaling has not been quantified with a standard IC50 value but is described as a strong inhibition.

| Target | Species | Activity | Potency | Reference |

| TRPV4 | Human | Agonist | EC50: 0.77 µM | [1][2] |

| Mouse | Agonist | EC50: 4.0 µM | [1][2] | |

| Rat | Agonist | EC50: 4.1 µM | [1][2] | |

| TRPM8 | Not Specified | Antagonist | IC50: 4 µM | [1][2] |

| Histamine H1 Receptor Signaling | Not Specified | Inhibitor of Ca2+ response | Strong Inhibition | [3] |

Off-Target Interaction Profiles

TRPM8 Antagonism

At concentrations in the low micromolar range, this compound acts as an antagonist of the TRPM8 channel, a cold- and menthol-sensing ion channel. This off-target activity is significant as the IC50 value for TRPM8 antagonism (4 µM) overlaps with the concentrations often used to achieve maximal activation of rodent TRPV4 channels[1][2]. This could lead to confounding effects in studies investigating the interplay between temperature sensation, pain, and inflammation where both TRPV4 and TRPM8 channels are implicated.

While the specific protocol used to determine the IC50 of this compound on TRPM8 is not detailed in the available literature, a general methodology for assessing TRPM8 antagonism using a calcium influx assay is described below. This protocol is based on standard practices in the field.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Incubation: After dye loading, the cells are washed with the buffer. Varying concentrations of this compound (or vehicle control) are then added to the wells and incubated for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A known TRPM8 agonist (e.g., menthol or icilin) is injected into the wells to stimulate calcium influx through the TRPM8 channels. The fluorescence intensity is measured over time.

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Interference with Histamine H1 Receptor Signaling

A significant off-target effect of this compound is its ability to strongly inhibit the cytoplasmic calcium response to histamine[3][4]. This effect was observed in the enterochromaffin cell line P-STS and HeLa cells, which both respond to histamine via the H1 receptor[3]. This interference with a major signaling pathway involved in allergic and inflammatory responses highlights the need for caution when using this compound in related research areas. The inhibitory action was not attributed to its known TRPM8 antagonism[3][4].

The study by Pfanzagl et al. (2019) provides the basis for the following detailed methodology to assess the effect of this compound on histamine-induced calcium signaling.

-

Cell Culture: P-STS or HeLa cells are grown on glass coverslips in a suitable culture medium.

-

Fura-2 Loading: The cells are loaded with the ratiometric calcium indicator Fura-2 by incubating them with Fura-2-acetoxymethyl ester (Fura-2/AM) in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes at room temperature in the dark.

-

Pre-incubation with this compound: After Fura-2 loading, the coverslips are transferred to a perfusion chamber on the stage of an inverted fluorescence microscope. The cells are then pre-incubated with a high concentration of this compound (e.g., 10 µM) for a defined period.

-